Isopropylmagnesium Bromide

Catalog No.
S705059
CAS No.
920-39-8
M.F
C3H7BrMg
M. Wt
147.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylmagnesium Bromide

CAS Number

920-39-8

Product Name

Isopropylmagnesium Bromide

IUPAC Name

magnesium;propane;bromide

Molecular Formula

C3H7BrMg

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LVKCSZQWLOVUGB-UHFFFAOYSA-M

SMILES

C[CH-]C.[Mg+2].[Br-]

Canonical SMILES

C[CH-]C.[Mg+2].[Br-]

Chemical Identification:

  • Magnesium, bromo(1-methylethyl)-, also known as isopropylmagnesium bromide (iPrMgBr), is an organomagnesium compound with the chemical formula C₃H₇BrMg. PubChem

Applications in Organic Synthesis:

  • iPrMgBr is a versatile reagent commonly used in organic synthesis as a Grignard reagent. ScienceDirect
  • Grignard reagents act as nucleophiles, enabling the formation of carbon-carbon bonds. LibreTexts)
  • Due to the presence of the isopropyl group, iPrMgBr exhibits steric bulk, making it a valuable reagent for reactions requiring sterically hindered nucleophiles. Royal Society of Chemistry

Examples of Research Applications:

  • iPrMgBr is employed in the synthesis of various organic molecules, including:
    • Alcohols: through reaction with carbonyl compounds Organic Letters
    • Alkenes: via Negishi coupling reactions Journal of the American Chemical Society:
    • Pharmaceuticals and other complex organic molecules Chemical Reviews

Isopropylmagnesium bromide is an organometallic compound categorized as a Grignard reagent, with the chemical formula C3_3H7_7BrMg. It is typically encountered as a solution in tetrahydrofuran and is known for its high reactivity and sensitivity to moisture. The compound is characterized by its flammability and the potential to react violently with water, producing flammable gases and corrosive by-products such as hydrogen bromide and isopropane .

Typical of Grignard reagents, including:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example, when treated with aldehydes or ketones, it generates secondary or tertiary alcohols, respectively.
  • Formation of Ethers: The compound can react with halogenated o-quinol acetates to yield ethers and reduction products .
  • Transmetalation: In the presence of lithium chloride, isopropylmagnesium bromide can form "Turbo-Grignard" reagents that enhance the efficiency of transmetalation reactions, facilitating the generation of aryl Grignard reagents from aryl halides .

Isopropylmagnesium bromide can be synthesized through the reaction of isopropyl bromide with magnesium in anhydrous solvents like diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

C3H7Br+MgC3H7MgBr\text{C}_3\text{H}_7\text{Br}+\text{Mg}\rightarrow \text{C}_3\text{H}_7\text{MgBr}

This process typically requires careful control of moisture and temperature due to the compound's sensitivity .

Isopropylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Alcohols: It is widely used for the nucleophilic addition to carbonyl compounds, forming valuable alcohols.
  • Preparation of Complex Organics: The compound serves as a building block for synthesizing various organic molecules, including pharmaceuticals and fine chemicals.
  • Research Tool: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methods.

While specific studies on the interactions of isopropylmagnesium bromide are scarce, its behavior as a Grignard reagent suggests that it interacts readily with electrophiles such as carbonyl groups and halides. The presence of lithium chloride enhances its reactivity towards transmetalation processes, making it a valuable reagent in synthetic organic chemistry .

Isopropylmagnesium bromide shares similarities with other Grignard reagents but exhibits unique properties due to its branched structure. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Ethylmagnesium bromideC2_2H5_5BrMgLess steric hindrance; reacts more readily with carbonyls
Phenylmagnesium bromideC6_6H5_5BrMgAromatic ring provides distinct reactivity patterns
Butylmagnesium bromideC4_4H9_9BrMgLonger carbon chain; different solubility properties

Isopropylmagnesium bromide stands out due to its bulky isopropyl group, which influences its reactivity and selectivity in organic synthesis compared to these other Grignard reagents .

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (41.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (98.53%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

920-39-8

General Manufacturing Information

Magnesium, bromo(1-methylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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